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Alliin

Chemical stability Formulation development Analytical standardization

Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic, sulfur-containing amino acid that serves as the primary stable precursor to allicin in garlic (Allium sativum L.). Constituting ~61–88% of total clove sulfur content, alliin is accumulated in intact garlic bulbs and is converted to the pungent, bioactive thiosulfinate allicin only upon tissue disruption via the spatially separated enzyme alliinase.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
Cat. No. B7887475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliin
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC=CCS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11-/m0/s1
InChIKeyXUHLIQGRKRUKPH-DYEAUMGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alliin (S-Allyl-L-Cysteine Sulfoxide): The Stable, Odorless Organosulfur Precursor from Garlic for Research and Industrial Sourcing


Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic, sulfur-containing amino acid that serves as the primary stable precursor to allicin in garlic (Allium sativum L.). Constituting ~61–88% of total clove sulfur content, alliin is accumulated in intact garlic bulbs and is converted to the pungent, bioactive thiosulfinate allicin only upon tissue disruption via the spatially separated enzyme alliinase [1]. Unlike its downstream product allicin—which is highly unstable, volatile, and responsible for garlic's characteristic odor—alliin is water-soluble, chemically stable in aqueous solution, and odorless, making it the preferred form for controlled experimental use, formulation development, and analytical standardization [2]. Commercially, alliin is available as an analytical standard (≥98% purity by HPLC) and as a USP reference standard, supporting its role in quality control and reproducible research applications [2].

Why Allicin, S-Allyl-L-Cysteine, or Allyl Disulfide Cannot Replace Alliin in Controlled Experimental and Formulation Workflows


Garlic-derived organosulfur compounds exhibit fundamentally divergent stability, antioxidant mechanism, cytotoxicity, and pharmacokinetic profiles that preclude simple interchangeability. Allicin, the enzyme-generated product of alliin, decomposes rapidly with a chemical half-life of only ~1 day at 37°C and ~32 days at 15°C in aqueous solution [1], whereas alliin remains stable under identical conditions [2]. Functionally, alliin is the only compound among the four major garlic chemical classes (alliin, allicin, allyl cysteine, allyl disulfide) that directly scavenges superoxide radical [3]; it also scavenges hydroxyl radicals with a rate constant approximately 6.6-fold higher than that of allyl cysteine, while allicin lacks hydroxyl radical scavenging activity entirely [3]. These divergent properties mean that substitution of alliin with allicin introduces uncontrolled degradation kinetics and altered redox activity, while substitution with S-allyl-L-cysteine (SAC) or allyl disulfide yields a different antioxidant selectivity pattern—each with distinct implications for experimental reproducibility and product performance.

Alliin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Chemical Stability in Aqueous Solution: Alliin vs. Allicin

Alliin is stable in aqueous solution and does not spontaneously degrade under ambient laboratory conditions [1]. In direct contrast, allicin—the immediate downstream metabolite—undergoes first-order thermal degradation. Fujisawa et al. (2008) quantified allicin half-life in aqueous garlic extract as approximately 1 year at 4°C, 32 days at 15°C, and only 1 day at 37°C [2]. This stability differential is further corroborated by stability classification data listing alliin as 'Stable' in water versus allicin as 'Very unstable' [1]. For procurement and experimental design, alliin can be stored and used as a stable precursor that is converted to allicin on demand via alliinase, whereas direct sourcing of allicin introduces unpredictable degradation kinetics that compromise assay reproducibility.

Chemical stability Formulation development Analytical standardization

Superoxide Radical Scavenging Selectivity: Alliin vs. Allyl Cysteine, Allyl Disulfide, and Allicin

In a direct head-to-head comparison of four purified garlic compounds representing all major chemical classes, Chung (2006) demonstrated that alliin scavenged superoxide radical, whereas allyl cysteine and allyl disulfide did not react with superoxide at all [1]. Allicin suppressed superoxide formation indirectly via a thiol exchange mechanism on the xanthine/xanthine oxidase system rather than by direct scavenging [1]. This functional selectivity means alliin is uniquely positioned among garlic organosulfur compounds as a direct superoxide scavenger, providing a mechanistically distinct antioxidant tool that cannot be replicated by substituting allyl cysteine, allyl disulfide, or allicin.

Antioxidant mechanism Free radical biology Redox biochemistry

Hydroxyl Radical Scavenging Rate Constant: Alliin vs. Allyl Cysteine vs. Allicin

Using a deoxyribose competitive assay, Chung (2006) determined the second-order rate constants for hydroxyl radical scavenging by garlic compounds [1]. Alliin exhibited a rate constant of 1.4–1.7 × 10^10 M⁻¹ s⁻¹, which was approximately 6.6-fold higher than that of allyl cysteine (2.1–2.2 × 10^9 M⁻¹ s⁻¹). Allyl disulfide showed comparable activity to alliin (0.7–1.5 × 10^10 M⁻¹ s⁻¹), while allicin displayed no detectable hydroxyl radical scavenging activity in this assay system [1]. This quantitative difference establishes alliin as a substantially more potent hydroxyl radical scavenger than allyl cysteine—one of its most commonly discussed in-class alternatives.

Hydroxyl radical Rate constant Antioxidant potency

Cytotoxicity Selectivity Profile: Alliin vs. Allicin vs. S-Allyl-D-Cysteine in Ovarian Cancer and Normal Fibroblast Cells

In a comparative cytotoxicity study across PEO1 and SKOV-3 ovarian cancer cell lines and MRC-5 normal fibroblasts, Furdak et al. (2024) quantified IC50 values for six organosulfur compounds [1]. Alliin demonstrated an IC50 of 263 μM against PEO1 cells and 321 μM against MRC-5 normal fibroblasts—yielding a favorable selectivity profile where cytotoxicity toward normal cells was lower than toward cancer cells. In contrast, allicin was more potently cytotoxic to normal MRC-5 fibroblasts (IC50 = 120 μM) than to PEO1 cancer cells (IC50 = 282 μM), and S-allyl-D-cysteine showed weaker activity against PEO1 (421 μM) with higher toxicity to MRC-5 (578 μM) [1]. This differential selectivity pattern means alliin provides a distinct cytotoxicity window not replicated by allicin or S-allyl-D-cysteine.

Cytotoxicity Cancer research Selectivity index

Squalene Monooxygenase Inhibition Potency: Alliin vs. S-Allylcysteine, Diallyl Disulfide, and Diallyl Trisulfide

Gupta et al. (2001) screened 16 garlic-derived compounds against purified recombinant human squalene monooxygenase, the rate-limiting enzyme in the downstream cholesterol biosynthesis pathway [1]. Alliin inhibited the enzyme with an IC50 of 120 μM, placing its potency close to that of S-allylcysteine (SAC, IC50 = 110 μM) and substantially higher than diallyl disulfide (IC50 = 400 μM) and diallyl trisulfide (IC50 = 195 μM). Selenocystine was the most potent inhibitor tested (IC50 = 65 μM). Kinetic analysis revealed that inhibition by alliin and the other active compounds was slow and irreversible, consistent with covalent modification of enzyme sulfhydryl groups [1]. While SAC showed marginally lower IC50 (110 vs. 120 μM), alliin offers the additional advantage of serving as a stable precursor for controlled allicin generation, enabling dual-mode experimental designs that SAC cannot support.

Cholesterol biosynthesis Squalene monooxygenase Enzyme inhibition

Pharmacokinetic Absorption and Elimination Kinetics: Alliin vs. Allicin vs. Vinyldithiines in Rodent Model

Lachmann et al. (1994) conducted a comparative pharmacokinetic study in rats using ³⁵S-labeled garlic constituents administered orally at 8 mg/kg [1]. Alliin exhibited distinctly faster absorption kinetics than allicin or vinyldithiines: maximum blood levels were reached within the first 10 minutes post-administration, and elimination from blood was almost complete after 6 hours. In comparison, ³⁵S-allicin reached Tmax at 30–60 minutes, while vinyldithiines peaked at 120 minutes; both allicin and vinyldithiines maintained blood levels above 1,000 ng-Eq/mL at 72 hours [1]. The urinary excretion data indicated a minimum absorption rate of 65% for allicin and 73% for vinyldithiines. Alliin's rapid absorption and swift elimination profile contrast sharply with the prolonged retention of allicin and vinyldithiine metabolites, providing a distinct pharmacokinetic signature that impacts dosing regimens and washout periods in experimental designs.

Pharmacokinetics Absorption rate Drug metabolism

Procurement-Driven Application Scenarios for Alliin Based on Verified Differential Evidence


Controlled In Vitro Allicin Generation Using Stable Alliin/Alliinase Binary System

Alliin's documented stability in aqueous solution [1], combined with the established alliin/alliinase conversion stoichiometry achieving 95.7±1.2% alliin conversion and 87.4±1.3% allicin production at a 1:1 (w/w) ratio with alliinase at 1,000 U/g [2], makes it the definitive precursor for laboratories requiring fresh, reproducible allicin generation on demand. Unlike direct allicin procurement—which suffers from temperature-dependent degradation (half-life ~1 day at 37°C) [1]—the alliin/alliinase binary system enables precise temporal control over allicin concentration at the point of use, eliminating pre-assay degradation as a confounding variable. This application is essential for antimicrobial susceptibility testing, cell-based assays, and any protocol where allicin concentration must be accurately controlled.

Superoxide-Specific Mechanistic Studies in Redox Biology

Alliin is the only compound among the four major garlic organosulfur classes (alliin, allicin, allyl cysteine, allyl disulfide) that directly scavenges superoxide radical [3]. For researchers dissecting superoxide-mediated signaling pathways, oxidative stress mechanisms, or superoxide dismutase (SOD)-related disorders, alliin provides a mechanistic probe that cannot be functionally substituted by allyl cysteine (no superoxide scavenging), allyl disulfide (no superoxide scavenging), or allicin (indirect xanthine/xanthine oxidase suppression) [3]. Sourcing alliin rather than garlic extract mixtures ensures that observed superoxide-scavenging activity can be attributed to a single molecular entity, enabling rigorous structure-activity relationship (SAR) studies.

Cholesterol Biosynthesis Inhibition Research Targeting Squalene Monooxygenase

With an IC50 of 120 μM against recombinant human squalene monooxygenase—comparable to S-allylcysteine (110 μM) and 3.3-fold more potent than diallyl disulfide (400 μM) [4]—alliin serves as a mechanistically defined tool compound for investigating the rate-limiting step of post-squalene cholesterol biosynthesis. Its irreversible, covalent inhibition mechanism [4] makes it suitable for target engagement studies, while its stability and odorless nature facilitate blinded experimental designs where the pungency of allicin or garlic extracts would compromise blinding integrity. For laboratories studying cholesterol-lowering mechanisms or screening for squalene monooxygenase modulators, alliin offers a stable, well-characterized positive control.

Pharmacokinetic and Toxicokinetic Studies Requiring Rapid Absorption with Defined Elimination Windows

Alliin's distinctly rapid pharmacokinetic profile—Tmax <10 minutes and near-complete blood elimination within 6 hours in rodent models [5]—makes it the preferred garlic-derived compound for acute intervention studies where rapid onset and predictable washout are required. This contrasts with allicin (Tmax 30–60 min, sustained levels at 72 h) and vinyldithiines (Tmax 120 min, sustained levels at 72 h) [5], which introduce prolonged systemic exposure that complicates toxicity assessment and crossover study designs. Alliin's bioavailability of 16.5% with negligible first-pass liver metabolism [6] further supports its use in oral bioavailability and formulation optimization studies where predictable absorption kinetics are essential.

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